N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
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Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H11N5O3S and its molecular weight is 353.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically those found in ovarian, colon, renal, and leukemia cell lines .
Mode of Action
The compound this compound interacts with its targets by inhibiting their proliferation . This is achieved through a series of biochemical reactions that lead to the formation of a carbonylated imidazo[2,1-b]thiazole . This process involves amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, and dearomative cyclization .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of cell proliferation . The compound’s interaction with its targets leads to changes in the cell cycle, resulting in the inhibition of cell growth and division . The downstream effects of this interaction include the death of cancer cells and the reduction of tumor size .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . This leads to a decrease in tumor size and potentially the eradication of the cancer cells . The compound has shown broad-spectrum antiproliferative activity against all tested cell lines .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b]thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some imidazo[2,1-b]thiazole derivatives have been found to inhibit Raf kinases , which play a crucial role in cell signaling pathways .
Cellular Effects
It is known that imidazo[2,1-b]thiazole derivatives can have broad-spectrum antiproliferative activity against various cell lines . For example, one derivative displayed significant growth inhibitions against ovarian cancer, colon cancer, renal cancer, and leukemia cell lines .
Molecular Mechanism
The molecular mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is not fully understood. It is known that imidazo[2,1-b]thiazole derivatives can exert their effects at the molecular level through various mechanisms. For instance, some derivatives have been found to inhibit Raf kinases , which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazo[2,1-b]thiazole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that imidazo[2,1-b]thiazole derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that imidazo[2,1-b]thiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that imidazo[2,1-b]thiazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that imidazo[2,1-b]thiazole derivatives can be directed to specific compartments or organelles .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3S/c22-13-7-11(18-15(24)20-13)14(23)17-10-4-2-1-3-9(10)12-8-21-5-6-25-16(21)19-12/h1-8H,(H,17,23)(H2,18,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSAEXSTYVNJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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